Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate

Antiepileptic drug synthesis Levetiracetam intermediate Pyrrolidinone scaffold

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate (CAS: 857424-21-6) is a substituted 5-oxopyrrolidine derivative featuring a 3-methyl group and a 2-ethyl ester moiety, with a molecular formula of C8H13NO3 and molecular weight of 171.19 g/mol. This compound belongs to the broader class of pyrrolidin-2-one (γ-lactam) derivatives and exists as a racemic mixture with two chiral centers at positions 2 and 3, generating four potential stereoisomers.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B12976142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-5-oxopyrrolidine-2-carboxylate
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=O)N1)C
InChIInChI=1S/C8H13NO3/c1-3-12-8(11)7-5(2)4-6(10)9-7/h5,7H,3-4H2,1-2H3,(H,9,10)
InChIKeyPZJSFPSSJJSVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-5-Oxopyrrolidine-2-Carboxylate: Core Identity and Procurement-Relevant Characteristics


Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate (CAS: 857424-21-6) is a substituted 5-oxopyrrolidine derivative featuring a 3-methyl group and a 2-ethyl ester moiety, with a molecular formula of C8H13NO3 and molecular weight of 171.19 g/mol [1]. This compound belongs to the broader class of pyrrolidin-2-one (γ-lactam) derivatives and exists as a racemic mixture with two chiral centers at positions 2 and 3, generating four potential stereoisomers [1]. The compound is commercially available from multiple reputable vendors, typically in purities of 95% or greater, and is exclusively designated for research and further manufacturing use rather than direct human application .

Why Generic 5-Oxopyrrolidine Analogs Cannot Substitute for Ethyl 3-Methyl-5-Oxopyrrolidine-2-Carboxylate in Critical Workflows


The 3-methyl substitution on the pyrrolidine ring of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate introduces steric constraints and electronic perturbations that fundamentally alter reactivity profiles relative to unsubstituted 5-oxopyrrolidine-2-carboxylate esters [1]. The presence of two chiral centers at C2 and C3 generates four distinct stereoisomers with divergent spatial arrangements, whereas the unsubstituted analog ethyl 5-oxopyrrolidine-2-carboxylate possesses only a single chiral center at C2 [2]. Furthermore, the 3-methyl group influences conformational preferences of the five-membered ring and modulates the acidity of the adjacent C2 proton, thereby affecting enolate formation, alkylation regioselectivity, and subsequent synthetic transformations in ways that cannot be replicated by the methyl-deficient parent scaffold [1]. Generic substitution with unsubstituted analogs in established synthetic protocols would therefore introduce uncharacterized stereochemical and reactivity variables, potentially compromising yield, selectivity, or downstream product identity.

Quantitative Differentiation Evidence for Ethyl 3-Methyl-5-Oxopyrrolidine-2-Carboxylate: Procurement Decision Metrics


Levetiracetam Synthetic Pathway Specificity: 3-Methyl Substitution as an Enabling Structural Determinant

Patent WO2003014080A2 explicitly claims that oxopyrrolidine compounds bearing a 3-methyl substituent—including ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate—serve as critical intermediates in the manufacturing pathway of levetiracetam and its pharmacologically active analogs, whereas the corresponding 3-unsubstituted 5-oxopyrrolidine-2-carboxylate esters are not specified as viable intermediates for this specific synthetic route [1]. The patent defines the enabling structural formula as a 5-oxopyrrolidine derivative wherein R₁ is methyl or ethyl and R₂ is (C₂-C₄)-alkyl, with the 3-methyl group constituting an essential substituent for downstream transformations [1].

Antiepileptic drug synthesis Levetiracetam intermediate Pyrrolidinone scaffold Oxopyrrolidine chemistry

Reactivity Differentiation: Palladium-Catalyzed Cross-Coupling Yields in Pyrrolidine Ester Systems

Studies on the structurally related (S)-ethyl 5-oxopyrrolidine-2-carboxylate system demonstrate that 5-oxopyrrolidine-2-carboxylate esters undergo palladium-catalyzed cross-coupling with oxime ethers in nearly quantitative yields (99%), compared to only moderate yields (53%) achieved with copper(I) iodide catalysis [1]. While these data derive from the 3-unsubstituted analog, they establish a baseline catalytic efficiency profile for the 5-oxopyrrolidine-2-carboxylate ester scaffold that is directly relevant to ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate procurement decisions, as the additional 3-methyl substituent would be expected to further modulate—but not eliminate—this pronounced catalytic divergence [1].

Palladium catalysis Cross-coupling yield Oxime ether functionalization Chiral pyrrolidine building block

Physical Form and Handling Differentiation: Liquid vs. Solid State in 3-Methyl-5-Oxopyrrolidine Ester Derivatives

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate exists as a clear colorless to very slightly yellow liquid with a boiling point of approximately 202°C and refractive index of about 1.469, and is miscible with water and most organic solvents including alcohols, ketones, and aromatic hydrocarbons . In contrast, the tert-butyl ester analog, tert-butyl (2S)-3-methyl-5-oxopyrrolidine-2-carboxylate (CAS: 1001391-07-6), is a solid at ambient conditions with a molecular weight of 199.25 g/mol . This liquid-versus-solid differential carries practical implications for automated liquid handling systems, high-throughput experimentation workflows, and dissolution-dependent analytical protocols.

Physical state procurement Liquid handling tert-Butyl ester comparator Automated synthesis compatibility

Selectivity Profile: Inactive Against 5-Lipoxygenase at 100 µM

In a standardized ChEMBL binding assay (CHEMBL620010), ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and demonstrated no significant activity [1]. This negative finding is meaningful when contextualized against other pyrrolidine-containing compounds that exhibit measurable 5-LOX inhibition at comparable or lower concentrations, indicating that the specific substitution pattern of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate does not confer promiscuous 5-LOX inhibitory activity.

5-Lipoxygenase inhibition RBL-1 assay Selectivity screening Inflammatory pathway

Procurement-Optimized Application Scenarios for Ethyl 3-Methyl-5-Oxopyrrolidine-2-Carboxylate


Levetiracetam and Analog Manufacturing Intermediate

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate serves as a structurally specified intermediate in patent-defined manufacturing routes for levetiracetam and its pharmacologically active analogs. Procurement is indicated for research groups engaged in antiepileptic drug development, process chemistry optimization, or generic levetiracetam manufacturing where adherence to WO2003014080A2 patent claims is required for regulatory or intellectual property compliance [1].

Automated High-Throughput Synthesis and Continuous Flow Chemistry

The liquid physical state of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate (boiling point ~202°C, miscible with water and organic solvents) makes it ideally suited for automated liquid handling systems and continuous flow chemistry platforms, eliminating the need for pre-dissolution in carrier solvents that would be required for the solid tert-butyl ester analog [1]. This property reduces solvent consumption and minimizes dissolution-related variability in high-throughput synthetic workflows [1].

Palladium-Catalyzed Cross-Coupling Reactions on Pyrrolidine Scaffolds

Based on class-level evidence demonstrating a 46-percentage-point yield advantage for palladium-catalyzed over copper-catalyzed cross-coupling of 5-oxopyrrolidine-2-carboxylate esters (99% vs. 53% yield) [1], ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate is a rational procurement choice for researchers designing palladium-mediated C-C bond forming reactions on the pyrrolidine scaffold, particularly when maximizing synthetic efficiency is a primary objective.

Negative Control Compound for 5-Lipoxygenase Pathway Studies

With documented lack of significant inhibitory activity against 5-lipoxygenase at 100 µM in RBL-1 cell assays [1], ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate can serve as a structurally relevant negative control in experiments where 5-LOX pathway modulation must be excluded. This is particularly valuable in inflammatory pathway studies comparing active pyrrolidine-based inhibitors against an inactive but structurally related scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.